molecular formula C19H17N3O4S B4501657 N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}phenylalanine

N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}phenylalanine

Cat. No.: B4501657
M. Wt: 383.4 g/mol
InChI Key: SGGSAHHCVBZTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}phenylalanine is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.09397721 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Metabolites of Indole-3-acetic Acid

Indole-3-acetic acid (IAA) metabolites, including N-(6-hydroxyindol-3-ylacetyl)-phenylalanine (6-OH-IAA-Phe), were identified in Arabidopsis thaliana. These metabolites, formed via oxidative processes, indicate the complex metabolic pathways involving phenylalanine and its derivatives in plant growth and development. The study provides insights into the biosynthesis and function of amino acid conjugates of IAA, emphasizing the intricate relationship between primary metabolites like phenylalanine and plant hormone metabolism. Despite their formation, these metabolites were found to be inactive as auxins, suggesting specific roles in plant physiology that do not involve direct growth regulation (Kai et al., 2007).

Phenylalanine in Conifer Metabolism

Phenylalanine serves as a crucial metabolic node in conifers, bridging primary and secondary metabolism. This amino acid not only acts as a protein constituent but also as a precursor for vital compounds related to reproduction, growth, and stress response. In conifers, a significant portion of carbon from photosynthesis is diverted to phenylalanine-derived compounds, notably lignin, highlighting the amino acid's role in wood formation and the overall carbon economy of trees. The paper elucidates the dual metabolic pathways for phenylalanine biosynthesis in conifers and discusses the importance of these pathways in wood formation and environmental interactions (Pascual et al., 2016).

Oxidative Stress in Phenylketonuria

Research indicates a possible link between oxidative stress and the pathophysiology of Phenylketonuria (PKU), a condition characterized by elevated levels of phenylalanine due to phenylalanine hydroxylase deficiency. PKU patients exhibit reduced antioxidant defenses and increased markers of oxidative damage, suggesting that reactive species production is heightened. This insight underscores the potential role of oxidative stress in PKU's neurological manifestations and highlights the importance of considering antioxidant therapies alongside dietary management (Ribas et al., 2011).

Phenylalanine-Derived Gelators

Phenylalanine and its derivatives have found applications in material science as low-molecular-weight gelators. By chemically modifying phenylalanine, researchers have developed a variety of supramolecular gels with potential uses in drug delivery, tissue engineering, environmental remediation, and more. These gels, formed through the self-assembly of phenylalanine-based building blocks, exhibit unique properties such as responsiveness to external stimuli and reversible phase transitions, demonstrating the versatility of phenylalanine derivatives in designing functional materials (Das et al., 2017).

Properties

IUPAC Name

2-[[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-17(20-15(19(25)26)11-13-5-2-1-3-6-13)12-22-18(24)9-8-14(21-22)16-7-4-10-27-16/h1-10,15H,11-12H2,(H,20,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGSAHHCVBZTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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